molecular formula C24H19NO4 B2399681 N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide CAS No. 853889-87-9

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide

Cat. No.: B2399681
CAS No.: 853889-87-9
M. Wt: 385.419
InChI Key: POXYWMJMKOBUEY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide is a complex organic compound that belongs to the class of isochroman derivatives. This compound is characterized by its unique structural features, which include an isochroman ring system, a phenyl group, and an acetylphenyl moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoic acid with 3-phenylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The intermediate product is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the isochroman ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-phenylisochroman-6-carboxamide
  • N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-5-carboxamide
  • N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-7-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the acetyl and carboxamide groups on the isochroman ring system plays a crucial role in determining its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYWMJMKOBUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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